molecular formula C7H11N2O3P B6255421 (4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid CAS No. 1706438-23-4

(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid

Cat. No. B6255421
CAS RN: 1706438-23-4
M. Wt: 202.1
InChI Key:
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Description

(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid, or TBPA, is a synthetic organic compound that has been studied for its potential applications in scientific research. TBPA is a derivative of benzodiazepine, a class of drugs that are commonly used to treat anxiety. TBPA is structurally similar to benzodiazepine, but its effects on the body are different due to its unique chemical structure. TBPA has been found to have a number of potential applications in scientific research, including as a drug delivery system, an enzyme inhibitor, and as a potential therapeutic agent.

Mechanism of Action

The exact mechanism of action of TBPA is not fully understood. It is believed that TBPA works by binding to specific receptors in the body, which then triggers a cascade of biochemical reactions. TBPA has been found to interact with a number of different proteins and enzymes, including cytochrome P450, which is responsible for metabolizing drugs in the body. Additionally, TBPA has been found to have anti-inflammatory and antioxidant effects, which may be due to its ability to modulate the activity of certain enzymes.
Biochemical and Physiological Effects
TBPA has been found to have a number of biochemical and physiological effects. TBPA has been found to be a potent inhibitor of cytochrome P450, which is responsible for metabolizing drugs in the body. Additionally, TBPA has been found to have anti-inflammatory and antioxidant effects, which may be due to its ability to modulate the activity of certain enzymes. TBPA has also been found to have potential therapeutic effects, as it can be used to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

TBPA has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of TBPA is that it is relatively easy to synthesize in a laboratory setting. Additionally, TBPA has been found to be a potent inhibitor of cytochrome P450, which is responsible for metabolizing drugs in the body. This makes TBPA a useful tool for studying drug metabolism. However, TBPA is not very stable in solution and can be easily degraded by light or heat. Additionally, TBPA can be toxic at high concentrations, so it should be used with caution in laboratory experiments.

Future Directions

TBPA has a number of potential applications in scientific research, and there are a number of future directions that could be explored. For example, TBPA could be further studied as a potential drug delivery system, as it can be used to transport drugs to specific locations in the body. Additionally, TBPA could be studied for its potential therapeutic effects, as it can be used to reduce inflammation and oxidative stress. Additionally, TBPA could be studied for its potential to modulate the activity of certain enzymes, which could lead to the development of new therapeutic agents. Finally, TBPA could be studied for its potential to interact with a variety of proteins and enzymes, which could lead to the development of new drugs.

Synthesis Methods

TBPA can be synthesized through a variety of methods, including the use of a Grignard reaction and a Wittig reaction. The Grignard reaction involves the formation of a Grignard reagent, which is then treated with TBPA to form the desired product. The Wittig reaction involves the use of a phosphonium salt, which is then treated with TBPA to form the desired product. Both of these reactions can be used to synthesize TBPA in a laboratory setting.

Scientific Research Applications

TBPA has been studied for its potential applications in scientific research. TBPA has been found to be a potent inhibitor of several enzymes, including cytochrome P450, which is responsible for metabolizing drugs in the body. TBPA has also been studied as a potential drug delivery system, as it can be used to transport drugs to specific locations in the body. Additionally, TBPA has been found to have potential therapeutic effects, as it can be used to reduce inflammation and oxidative stress.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid involves the reaction of 2-aminobenzophenone with diethyl phosphite followed by reduction and cyclization.", "Starting Materials": [ "2-aminobenzophenone", "diethyl phosphite", "sodium borohydride", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzophenone in ethanol and add diethyl phosphite. Heat the mixture to reflux for 6 hours.", "Step 2: Cool the mixture and add sodium borohydride. Stir the mixture for 1 hour.", "Step 3: Add acetic acid to the mixture to quench the reaction.", "Step 4: Add water to the mixture and extract the product with ethyl acetate.", "Step 5: Concentrate the ethyl acetate layer and purify the product by column chromatography." ] }

CAS RN

1706438-23-4

Product Name

(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid

Molecular Formula

C7H11N2O3P

Molecular Weight

202.1

Purity

95

Origin of Product

United States

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